Bienvenue dans la boutique en ligne BenchChem!

7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Optimized for medicinal chemistry, this 6-azaindole building block features a 7-cyano pharmacophore essential for DYRK1A kinase inhibition and a C3-carboxylic acid for facile amide coupling. The 7-CN group confers a favorable LogP of 0.28, differentiating it from unsubstituted analogs. Available in 95% and NLT 98% purity grades with ISO-certified batch consistency for reproducible SAR studies and IND-enabling synthesis.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 1190318-42-3
Cat. No. B3219409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS1190318-42-3
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CN2)C(=O)O)C#N
InChIInChI=1S/C9H5N3O2/c10-3-7-8-5(1-2-11-7)6(4-12-8)9(13)14/h1-2,4,12H,(H,13,14)
InChIKeyKAKIUESKSZKOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid: Key Properties and Sourcing Specifications


7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1190318-42-3), also referred to as 7-cyano-6-azaindole-3-carboxylic acid, is a heterocyclic building block with the molecular formula C9H5N3O2 and a molecular weight of 187.15 g/mol . The compound features a 6-azaindole core substituted with a cyano group at the 7-position and a carboxylic acid at the 3-position. This substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 0.28 and a density of 1.6±0.1 g/cm³ . Commercially, the compound is available in research quantities with a minimum purity specification of 95% and an NLT 98% grade , positioning it as a high-purity intermediate for medicinal chemistry and kinase inhibitor programs.

Why 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Cannot Be Substituted with Generic Azaindole Analogs


Generic substitution among pyrrolo[2,3-c]pyridine carboxylic acids is not scientifically valid due to the profound impact of the 7-position substituent on both biochemical target engagement and physicochemical properties. The cyano (-CN) group at the 7-position is a critical pharmacophore element in kinase inhibitor design, as evidenced by patent literature that specifically claims pyrrolo-pyridine derivatives wherein the Z substituent is explicitly cyano or -CF3 for protein kinase inhibition, including DYRK1A [1]. Unsubstituted or differently substituted analogs lack this key binding interaction. Furthermore, the 7-cyano substitution alters the compound's LogP (calculated as 0.28) relative to analogs without this electron-withdrawing group, which directly affects solubility, permeability, and off-target binding profiles. The following evidence items quantify these differentiation points and establish the compound's unique position among pyrrolo[2,3-c]pyridine carboxylic acid derivatives.

Quantitative Differentiation Evidence for 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid


In Vitro Enzyme Inhibition: Dihydroorotase Activity of 7-Cyano Substituted Scaffold

The 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold demonstrates measurable inhibition of dihydroorotase, an enzyme involved in de novo pyrimidine biosynthesis. In an assay using the enzyme from mouse Ehrlich ascites cells, the compound exhibited an IC50 of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. This baseline inhibitory activity, while modest, confirms the scaffold's ability to engage this target class. In comparison, the 7-unsubstituted parent scaffold (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) lacks this specific inhibition profile due to the absence of the cyano group as a key binding motif, as the cyano group at the 7-position has been shown to impart distinct chemical properties that enhance biological activity compared to similar compounds .

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Kinase Inhibitor Scaffold: 7-Cyano Substituent as a Defined Pharmacophore Element in Patent Claims

The 7-cyano group is not a random substitution but a specifically claimed pharmacophore element for protein kinase inhibition. Patent RU2730849C1 explicitly claims pyrrolo-pyridine derivatives where the Z substituent at the position corresponding to the 7-position of the pyrrolo[2,3-c]pyridine core is either cyano (-CN) or -CF3 [1]. The specification demonstrates that compounds bearing this 7-cyano substitution exhibit inhibitory activity against various protein kinases, including DYRK1A. In contrast, analogs bearing other substituents at this position (e.g., hydrogen, alkyl, or halogen) fall outside the preferred Markush structure and are not encompassed by the same claims.

Protein Kinase DYRK1A Medicinal Chemistry

Physicochemical Differentiation: Impact of 7-Cyano Group on Lipophilicity

The introduction of a cyano group at the 7-position significantly alters the lipophilicity profile of the pyrrolo[2,3-c]pyridine-3-carboxylic acid core. The 7-cyano derivative exhibits a calculated LogP of 0.28 . In comparison, the 2-methyl analog (2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid) has a different substitution pattern that influences its lipophilicity and solubility , while the unsubstituted core would be expected to have a lower LogP. The cyano group, being strongly electron-withdrawing, reduces electron density on the aromatic system, which can affect passive membrane permeability and off-target binding.

Lipophilicity LogP ADME

Purity Specifications: Commercial Availability at Defined Quality Grades

7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is commercially available with a minimum purity specification of 95% from AKSci and an NLT 98% grade from MolCore . This contrasts with some close analogs, such as 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which are available at 97% purity . The availability of multiple purity grades allows researchers to select the appropriate quality for their specific application, whether for initial screening (95%) or for advanced lead optimization requiring higher purity (98%+).

Compound Sourcing Quality Control Procurement

High-Impact Application Scenarios for 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid


Kinase Inhibitor Lead Generation and Optimization

The 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is ideally suited for medicinal chemistry programs targeting protein kinases, particularly DYRK1A. The 7-cyano group is a claimed pharmacophore element for kinase inhibition [1], providing a defined starting point for structure-activity relationship (SAR) studies. The carboxylic acid at the 3-position serves as a synthetic handle for amide coupling and esterification, enabling rapid diversification of the scaffold. The availability of the compound at NLT 98% purity ensures that SAR data is not confounded by impurities.

Pyrimidine Biosynthesis Pathway Probing

The compound's measurable inhibition of dihydroorotase (IC50 = 1.80 × 10⁵ nM) [1] positions it as a tool compound for investigating the pyrimidine biosynthesis pathway. While the potency is modest, the 7-cyano scaffold provides a foundation for optimization to improve inhibitory activity. Researchers studying nucleotide metabolism can utilize this compound as a probe to dissect the role of dihydroorotase in cellular proliferation and to validate the target in disease models.

Scaffold Diversification for Targeted Library Synthesis

The orthogonal functional groups—a cyano group at the 7-position and a carboxylic acid at the 3-position—enable diverse chemical transformations. The cyano group can be reduced to an amine, hydrolyzed to an amide or acid, or used in click chemistry. The carboxylic acid allows for amide bond formation and esterification. This bifunctional nature makes the compound an excellent core scaffold for generating focused libraries of kinase inhibitors and other bioactive molecules, leveraging its favorable LogP of 0.28 for drug-like properties .

Quality-Controlled Intermediate for Preclinical Development

The commercial availability of 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid at defined purity grades (95% and NLT 98%) [1] makes it suitable for use as an intermediate in the synthesis of preclinical candidates. The rigorous quality control and ISO-certified production ensure batch-to-batch consistency, which is essential for reproducible synthesis and for meeting regulatory documentation requirements as a program advances toward IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.